molecular formula C19H20N4O4S B2680100 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251706-58-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2680100
CAS No.: 1251706-58-7
M. Wt: 400.45
InChI Key: MIGBHQJHEPXNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring two key heterocyclic moieties: a 2,2-dimethyl-2,3-dihydrobenzofuran core and a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylthiazole group. The dihydrobenzofuran scaffold is known for its metabolic stability and bioactivity in agrochemical and pharmaceutical contexts, while the 1,3,4-oxadiazole ring is a pharmacophore associated with antimicrobial, anti-inflammatory, and insecticidal properties .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-10-16(28-11(2)20-10)17-22-23-18(26-17)21-14(24)9-25-13-7-5-6-12-8-19(3,4)27-15(12)13/h5-7H,8-9H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBHQJHEPXNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 236.27 g/mol. The structure features a benzofuran moiety linked to an oxadiazole group through an ether bond, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been observed to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the effectiveness of cancer therapies.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives similar to this compound can significantly reduce cell viability in cancer cell lines. For instance, related benzofuran derivatives have demonstrated potent anticancer effects against A549 lung cancer cells with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Properties :
    • Some derivatives have shown moderate anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Thrombolytic Activity :
    • Certain related compounds have exhibited thrombolytic properties, indicating their potential use in managing thrombotic conditions .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of compounds related to this compound:

Study Cell Line Activity IC50 (µM)
Study AA549Anticancer27.49 ± 1.90
Study BHCT116Anticancer29.29 ± 3.98
Study CTHP1Anti-inflammatoryModerate

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the functional groups attached to the benzofuran and oxadiazole moieties can significantly influence the biological activity of the compounds. For example:

  • Compounds with electron-withdrawing groups showed enhanced anticancer activity compared to those with electron-donating groups .

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzofuran Moieties
  • 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines ():
    These compounds share the dihydrobenzofuran core but replace the oxadiazole-acetamide group with a thiazole-amine linkage. Bioassays demonstrated insecticidal activity against Aphis fabae (95.12% mortality at 500 mg/L for compound 7a). The target compound’s oxadiazole-thiazole substitution may improve metabolic stability compared to the thiazole-amine derivatives, though direct activity comparisons are unavailable .
Acetamide Derivatives with Heterocyclic Substituents
  • N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These derivatives feature a thiazolidinone ring instead of oxadiazole. The absence of a dimethylthiazole substituent in these compounds limits direct functional comparisons but highlights the role of heterocyclic diversity in modulating activity .
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ():
    This compound substitutes oxadiazole with a thiadiazole ring. Thiadiazoles are less electronegative than oxadiazoles, which may reduce metabolic stability but improve binding to sulfur-rich enzyme active sites .
Pharmacological Activity Comparisons
  • Anti-Exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg).
Structural and Functional Group Analysis

Key differences in heterocycles and substituents influence bioactivity:

Compound Heterocycle Key Substituents Reported Activity Reference
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylthiazole, dihydrobenzofuran N/A (Theoretical)
4-(7-Methoxy-dihydrobenzofuran)thiazole Thiazole Aryl amine Insecticidal (95% at 500 mg/L)
N-(Thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Not specified
Anti-exudative triazole-acetamide 1,2,4-Triazole Furan, sulfanyl Anti-inflammatory

Key Observations :

Oxadiazole vs. Thiazole/Thiadiazole : The oxadiazole’s higher electronegativity may enhance metabolic stability and target affinity compared to sulfur-containing heterocycles .

Dihydrobenzofuran Core : Shared with compounds, this moiety likely contributes to insecticidal or agrochemical activity, though the target compound’s oxadiazole-thiazole appendage could broaden its mechanistic scope .

Substituent Effects : The 2,4-dimethylthiazole group may enhance steric bulk and hydrophobic interactions compared to simpler aryl or acetyl groups in analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.